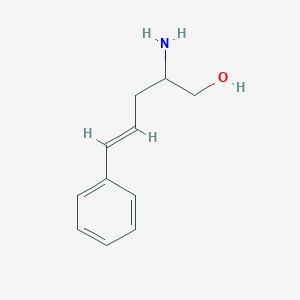

2-Amino-5-phenylpent-4-en-1-ol

説明

Structure

3D Structure

特性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC名 |

(E)-2-amino-5-phenylpent-4-en-1-ol |

InChI |

InChI=1S/C11H15NO/c12-11(9-13)8-4-7-10-5-2-1-3-6-10/h1-7,11,13H,8-9,12H2/b7-4+ |

InChIキー |

RJOYSIKXYPMGHT-QPJJXVBHSA-N |

異性体SMILES |

C1=CC=C(C=C1)/C=C/CC(CO)N |

正規SMILES |

C1=CC=C(C=C1)C=CCC(CO)N |

製品の起源 |

United States |

Ii. Advanced Synthetic Methodologies for 2 Amino 5 Phenylpent 4 En 1 Ol and Its Stereoisomers

Retrosynthetic Disconnections and Key Intermediates for 2-Amino-5-phenylpent-4-en-1-ol Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For 2-amino-5-phenylpent-4-en-1-ol, several logical disconnections can be proposed, each leading to a different synthetic strategy and highlighting key intermediates.

Key Retrosynthetic Pathways:

C2-N Bond Disconnection: This is a common strategy for amino alcohols. Disconnecting the carbon-nitrogen bond at the C2 position leads to a synthon corresponding to an electrophilic carbon at C2 and a nucleophilic amine (or its equivalent, like ammonia (B1221849) or an azide). The synthetic equivalent for this pathway would be an epoxide intermediate, (E)-3-(3-phenylallyl)oxiran-2-yl)methanol , which can be opened by an amine nucleophile. Alternatively, an α-hydroxy ketone can serve as a precursor for reductive amination.

C1-C2 Bond Disconnection: This disconnection breaks the bond between the two stereocenters. This suggests an approach where a nucleophile containing the C1-hydroxyl group (e.g., a protected hydroxymethyl Grignard or organolithium reagent) is added to an imine or a related C2-N functionalized electrophile. A more common forward reaction involves an aldol-type condensation or the addition of a vinyl nucleophile to an amino aldehyde.

C3-C4 Bond Disconnection (Olefin Synthesis): Disconnecting the carbon-carbon double bond suggests an olefination reaction, such as the Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski reaction. This pathway would involve reacting cinnamaldehyde (B126680) or a related phenyl-containing aldehyde with a phosphorus ylide or another suitable reagent bearing the C1, C2, and C3 fragment, which would already contain the amino alcohol moiety. This approach is powerful for establishing the E or Z geometry of the double bond.

Functional Group Interconversion (FGI) Based Disconnections: This approach involves retrosynthetically converting the existing functional groups into others that might be easier to install. For example, the amino group could be derived from the reduction of a nitro group or an azide. The primary alcohol could be obtained from the reduction of a carboxylic acid or ester. This leads to precursors like 2-azido-5-phenylpent-4-enoic acid or ethyl 2-amino-5-phenylpent-4-enoate.

These disconnections reveal several key intermediates that serve as crucial building blocks for the forward synthesis, including cinnamaldehyde, α-amino acids (like β-styrylalanine), epoxy alcohols, and α-hydroxy ketones.

Rational Design and Development of Synthetic Routes to 2-Amino-5-phenylpent-4-en-1-ol

Traditional synthetic methods often involve a sequence of well-established reactions that build the carbon skeleton and install the necessary functional groups, typically without precise stereocontrol, leading to mixtures of stereoisomers.

A representative traditional synthesis could start from a protected amino acid, such as N-Boc-β-styrylalanine methyl ester. The synthesis would proceed through the following steps:

Reduction of the Ester: The methyl ester is reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the amine is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.

This sequence reliably produces the target molecule's constitution but results in a racemic mixture, meaning both enantiomers at the C2 position are formed. The stereochemistry of the double bond is carried over from the starting material. This approach prioritizes simplicity and the use of readily available reagents over stereoselectivity.

Producing a single enantiomer or diastereomer of 2-amino-5-phenylpent-4-en-1-ol is critical for many applications and requires advanced asymmetric synthesis techniques. These methods can be broadly categorized into chiral auxiliary-mediated strategies, asymmetric catalysis, and biocatalytic pathways.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org

A common strategy involves using Evans oxazolidinone auxiliaries. wikipedia.org For the synthesis of 2-amino-5-phenylpent-4-en-1-ol, the synthesis could proceed as follows:

Acylation: A chiral oxazolidinone is acylated with an appropriate acid chloride to form an N-acyl oxazolidinone.

Asymmetric Aldol Reaction: The enolate of this species, generated by a base like lithium diisopropylamide (LDA), is reacted with cinnamaldehyde. The bulky auxiliary blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side, thereby controlling the formation of two adjacent stereocenters (the new hydroxyl and amino-bearing carbons) with high diastereoselectivity.

Auxiliary Removal: The auxiliary is cleaved, typically by reductive cleavage with a reagent like lithium borohydride (B1222165) (LiBH₄), which simultaneously reduces the carbonyl group to the primary alcohol, yielding the enantiomerically enriched amino alcohol.

Another powerful class of auxiliaries includes pseudoephedrine and pseudoephenamine amides, which can be used to control the stereoselective alkylation of glycine (B1666218) enolates to synthesize chiral α-amino acids, which are precursors to the target amino alcohol. tcichemicals.com

Table 1: Comparison of Common Chiral Auxiliaries in Amino Alcohol Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol Reactions | High diastereoselectivity, predictable stereochemical outcome, well-established removal procedures. wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, Alkylations | Crystalline derivatives aid in purification, highly effective in controlling stereochemistry. |

| Pseudoephedrine | Asymmetric Alkylation | Forms stable metal chelates that direct alkylating agents, easily removed under mild conditions. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric Amino Acid Synthesis | Used to create optically active amino acids from racemic mixtures or glycine. tcichemicals.com |

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Copper-Catalyzed Asymmetric Hydroamination: A powerful strategy for forming chiral amino alcohols is the copper-catalyzed hydroamination of allylic alcohols. nih.gov This method can construct the C-N bond with high enantioselectivity. A potential route could involve the hydroamination of (E)-5-phenylpent-2-ene-1,4-diol using a chiral copper hydride (CuH) catalyst system. This approach is attractive for its atom economy and directness. Recent developments have even enabled stereodivergent synthesis, allowing access to all possible stereoisomers from a single starting material by switching the catalyst or reaction sequence. nih.gov

Ruthenium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation: Another approach involves the asymmetric reduction of a suitable prochiral ketone or imine. For instance, the precursor 2-amino-1-hydroxy-5-phenylpent-4-en-3-one could be synthesized and then subjected to asymmetric hydrogenation using a chiral Ruthenium-BINAP catalyst. This would set the stereochemistry of the secondary alcohol. Similarly, "borrowing hydrogen" or "hydrogen autotransfer" cascades catalyzed by chiral ruthenium or iridium complexes can convert allylic alcohols into chiral γ-amino alcohols in a highly atom-efficient manner. nih.govnih.gov

Table 2: Selected Asymmetric Catalytic Methods for Amino Alcohol Synthesis

| Reaction Type | Catalyst System (Example) | Substrate Type | Key Advantage |

|---|---|---|---|

| Asymmetric Hydroamination | CuH / Chiral Phosphine Ligand | Allylic Alcohols | Direct C-N bond formation with high regio- and enantioselectivity. nih.gov |

| Asymmetric Allylic Alkylation | Pd(0) / Chiral Ligand (e.g., Trost ligand) | Allylic Alcohols | Forms C-C bonds adjacent to the amino alcohol moiety. acs.org |

| Asymmetric Epoxidation | Ti(OiPr)₄ / Diethyl Tartrate (Sharpless) | Allylic Alcohols | Creates chiral epoxy alcohol intermediates with very high enantioselectivity. juniperpublishers.com |

| Asymmetric Aminohydroxylation | OsO₄ / Chiral Ligand (e.g., DHQD₂PHAL) | Alkenes | Simultaneously installs both amino and hydroxyl groups across a double bond. beilstein-journals.orgnih.gov |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild conditions. nih.govnih.gov This approach is increasingly important for the synthesis of enantiopure pharmaceuticals. nih.gov

Kinetic Resolution using Lipases: A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of 2-amino-5-phenylpent-4-en-1-ol. An enzyme, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of the alcohol (or the amino group if unprotected) in the presence of an acyl donor like vinyl acetate. This leaves the unreacted enantiomer in high enantiomeric purity. The acylated product can then be separated and hydrolyzed to recover the other enantiomer.

Reductive Amination using Amine Dehydrogenases (AmDHs): A more advanced biocatalytic route involves the asymmetric synthesis from a prochiral precursor. frontiersin.org An engineered amine dehydrogenase (AmDH) can catalyze the reductive amination of an α-hydroxy ketone, such as 1-hydroxy-5-phenylpent-4-en-2-one. Using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant, these enzymes can produce the corresponding (S)- or (R)-amino alcohol with exceptionally high enantiomeric excess (>99% ee). frontiersin.orgacs.org

Transaminase-Based Synthesis: Similarly, transaminases can be used to install the amino group. The same hydroxy ketone precursor can be converted into the target amino alcohol by a transaminase, which transfers an amino group from a donor molecule like isopropylamine. Whole-cell biocatalysts containing both a transaminase and an enzyme to recycle the cofactor are often used to make this process efficient and scalable. ucl.ac.uk

Table 3: Biocatalytic Approaches for Enantiopure 2-Amino-5-phenylpent-4-en-1-ol

| Biocatalytic Method | Enzyme Class | Substrate | Key Features |

|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic 2-amino-5-phenylpent-4-en-1-ol | High enantioselectivity; maximum theoretical yield is 50% for one enantiomer. |

| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | 1-hydroxy-5-phenylpent-4-en-2-one | High conversions and >99% ee are achievable; uses inexpensive ammonia. frontiersin.org |

| Asymmetric Transamination | Transaminase (TAm) | 1-hydroxy-5-phenylpent-4-en-2-one | Excellent enantioselectivity; requires an amine donor. ucl.ac.uk |

Exploration of Novel and Sustainable Synthetic Protocols (e.g., Flow Chemistry, Electrochemistry)

The development of greener and more efficient synthetic methods is paramount in contemporary chemical synthesis. Flow chemistry and electrochemistry represent two such innovative approaches that offer significant advantages over traditional batch processes for the synthesis of 2-Amino-5-phenylpent-4-en-1-ol.

Flow Chemistry:

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Aminolysis Step

| Parameter | Batch Process | Flow Process |

| Reaction Time | 12 - 24 hours | 15 - 60 minutes |

| Temperature Control | ± 5 °C | ± 1 °C |

| Yield | 75% | >90% |

| Safety | Risk of thermal runaway | Enhanced safety due to small reaction volume |

| Scalability | Difficult | Readily scalable by extending run time |

This table presents a hypothetical comparison to illustrate the potential advantages of flow chemistry.

Electrochemistry:

Electrochemical methods provide a sustainable alternative to conventional redox reactions by using electrons as "traceless" reagents, thereby avoiding the use of stoichiometric and often hazardous oxidizing or reducing agents. The electrochemical synthesis of allylic amines from alkenes and amines has been demonstrated, providing a potential route to structures similar to 2-Amino-5-phenylpent-4-en-1-ol. acs.orgnih.govresearchgate.netresearchgate.net An electrochemical approach could be envisioned for the direct C-H amination of a suitable phenylpentenol precursor. This method offers the potential for high selectivity and functional group tolerance under mild reaction conditions.

Divergent Synthetic Strategies for Analogs and Structurally Related Derivatives of 2-Amino-5-phenylpent-4-en-1-ol

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. mdpi.com This approach is invaluable for structure-activity relationship studies in drug discovery. Starting from a key intermediate in the synthesis of 2-Amino-5-phenylpent-4-en-1-ol, or from the final molecule itself, various analogs can be generated through strategic modifications.

Table 2: Proposed Divergent Synthetic Strategies for Analogs

| Modification Site | Proposed Reaction | Potential Analog Class |

| Aromatic Ring | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Substituted phenyl derivatives (e.g., with alkyl, alkoxy, or halo groups) |

| Amino Group | Acylation, alkylation, reductive amination | Amides, secondary/tertiary amines, N-heterocycles |

| Hydroxyl Group | Etherification, esterification | Ethers, esters |

| Alkene | Dihydroxylation, epoxidation, hydrogenation | Diols, epoxides, saturated analogs |

This table outlines potential synthetic pathways to generate analogs of 2-Amino-5-phenylpent-4-en-1-ol.

By employing a divergent synthetic approach, a wide range of analogs can be efficiently synthesized, allowing for a comprehensive exploration of the chemical space around the parent molecule. This strategy is crucial for identifying derivatives with potentially improved biological activities or physicochemical properties.

Reaction Optimization and Process Intensification Studies in 2-Amino-5-phenylpent-4-en-1-ol Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and process intensification to ensure efficiency, safety, and economic viability. pharmafeatures.com Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cetjournal.it

Reaction Optimization:

Key parameters for optimization in the synthesis of 2-Amino-5-phenylpent-4-en-1-ol would include:

Catalyst Screening: Identifying the most active and selective catalyst for key transformations.

Solvent Effects: Evaluating the impact of different solvents on reaction rate and selectivity.

Temperature and Concentration Profiles: Determining the optimal temperature and concentration for maximizing yield and minimizing impurities.

Work-up and Purification Procedures: Developing efficient and scalable methods for isolating the final product.

Process Intensification:

Table 3: Key Considerations for Process Intensification

| Aspect | Traditional Batch Process | Intensified Continuous Process |

| Reactor Volume | Large | Small |

| Heat and Mass Transfer | Often limited | Excellent |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to smaller holdup |

| Process Control | More challenging | Precise control over parameters |

| Waste Generation | Higher | Reduced |

This table highlights the benefits of process intensification in chemical manufacturing.

By systematically optimizing reaction conditions and embracing process intensification strategies, the production of 2-Amino-5-phenylpent-4-en-1-ol can be made more efficient, sustainable, and economically feasible for potential large-scale applications.

Iii. Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Phenylpent 4 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-amino-5-phenylpent-4-en-1-ol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and the relative stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their immediate electronic environment. Key expected signals for 2-amino-5-phenylpent-4-en-1-ol would include:

Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm corresponding to the phenyl group.

Vinylic Protons: Two doublets of doublets in the δ 6.0-6.7 ppm region, characteristic of the protons on the carbon-carbon double bond. The large coupling constant (typically >15 Hz) between these protons would confirm the E (trans) configuration of the double bond.

Methine Proton (C2): A multiplet for the proton attached to the carbon bearing the amino group. Its chemical shift and coupling to adjacent protons would be crucial for stereochemical assignment.

Methylene (B1212753) Protons (C1 and C3): Distinct multiplets for the diastereotopic protons of the CH₂OH group and the allylic CH₂ group.

Amine and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH protons, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, providing a carbon map. The expected chemical shifts would be:

Aromatic Carbons: Several signals in the δ 125-140 ppm range.

Vinylic Carbons: Signals around δ 120-135 ppm.

Carbonyl-bearing Carbon (C2): A signal in the δ 50-60 ppm range.

Hydroxymethyl Carbon (C1): A signal around δ 60-70 ppm.

Allylic Carbon (C3): A signal in the δ 30-40 ppm range.

2D NMR Techniques: To definitively assign all proton and carbon signals and to elucidate the stereochemistry, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, for example, tracing the spin system from the vinylic protons through the allylic methylene to the C2 methine.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as the phenyl group to the pentene backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry at the C2 chiral center. For instance, the observation of a NOE between the C2 proton and specific protons on the phenyl ring or the hydroxymethyl group would help to define the preferred conformation and relative configuration.

A hypothetical table of expected ¹H and ¹³C NMR data is presented below.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C1 (-CH₂OH) | ~3.5-3.7 (m) | ~65 |

| C2 (-CH(NH₂)-) | ~3.8-4.0 (m) | ~55 |

| C3 (-CH₂-) | ~2.4-2.6 (m) | ~38 |

| C4 (=CH-) | ~6.1-6.3 (dt) | ~130 |

| C5 (=CH-Ph) | ~6.5-6.7 (d) | ~128 |

| C6 (Ph-C) | - | ~137 |

| C7/11 (Ph-CH) | ~7.2-7.5 (m) | ~129 |

| C8/10 (Ph-CH) | ~7.2-7.5 (m) | ~127 |

| C9 (Ph-CH) | ~7.2-7.5 (m) | ~126 |

| -OH | broad | - |

| -NH₂ | broad | - |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to accurately determine the mass of the protonated molecule [M+H]⁺. This allows for the unambiguous confirmation of the molecular formula, C₁₁H₁₅NO.

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry would be employed to induce fragmentation of the molecule. The analysis of the resulting fragment ions provides valuable structural information. For 2-amino-5-phenylpent-4-en-1-ol, key fragmentation pathways would likely include:

Loss of water (-18 Da): From the hydroxyl group.

Loss of ammonia (B1221849) (-17 Da): From the amino group.

Cleavage of the C-C bond adjacent to the amino group: Leading to characteristic fragments.

Formation of a stable tropylium (B1234903) ion (m/z 91): A common fragmentation pattern for compounds containing a benzyl (B1604629) moiety.

Retro-Diels-Alder type reactions: If applicable to the ionized form.

A hypothetical table of major expected mass fragments is provided below.

| m/z | Proposed Fragment | Formula |

| 177 | [M]⁺ | C₁₁H₁₅NO |

| 160 | [M-NH₃]⁺ | C₁₁H₁₂O |

| 159 | [M-H₂O]⁺ | C₁₁H₁₃N |

| 146 | [M-CH₂OH]⁺ | C₁₀H₁₂N |

| 117 | [C₉H₉]⁺ | C₉H₉ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₇ |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like 2-amino-5-phenylpent-4-en-1-ol. These methods measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, which is associated with electronic transitions. The chromophores in 2-amino-5-phenylpent-4-en-1-ol, primarily the phenyl group and the conjugated double bond, would give rise to characteristic ECD signals. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known absolute configuration (e.g., R or S at the C2 center) using quantum chemical methods, the absolute configuration of the synthesized compound can be determined.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information from the vibrational transitions of the molecule. VCD is particularly powerful as it probes the chirality of the entire molecule, with nearly all fundamental vibrational modes being VCD active. The VCD spectrum provides a rich fingerprint of the molecule's absolute configuration. Similar to ECD, the experimental VCD spectrum would be compared with the predicted spectrum for a specific enantiomer to establish the absolute stereochemistry. VCD can be especially useful for molecules with flexible conformations, as computational modeling can account for different conformers and their contributions to the final spectrum.

X-ray Crystallography for Solid-State Conformational and Supramolecular Structural Analysis

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 2-amino-5-phenylpent-4-en-1-ol can be grown, X-ray diffraction analysis would yield precise information on:

Bond lengths and angles: Confirming the covalent structure.

Absolute configuration: When using anomalous dispersion, the absolute stereochemistry of the chiral center can be determined without ambiguity.

Conformation: The preferred conformation of the molecule in the solid state, including the torsion angles of the flexible side chain.

Supramolecular interactions: The packing of the molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups, and π-π stacking of the phenyl rings. The study of these interactions is crucial for understanding the physical properties of the solid material.

While no crystal structure for 2-amino-5-phenylpent-4-en-1-ol is currently available in public databases, a hypothetical set of crystal data is presented below.

| Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-5-phenylpent-4-en-1-ol would show characteristic absorption bands for its functional groups:

O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen-bonded O-H and N-H stretching vibrations.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching: A band around 1640-1680 cm⁻¹ for the alkene double bond and around 1600 and 1450 cm⁻¹ for the aromatic ring.

N-H bending: A band around 1590-1650 cm⁻¹.

C-O stretching: A strong band in the 1000-1260 cm⁻¹ region.

=C-H out-of-plane bending: A strong band around 960-980 cm⁻¹ would be indicative of a trans-disubstituted alkene.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds, such as the C=C double bond, often give strong Raman signals, whereas they may be weak in the IR spectrum. The symmetric vibrations of the phenyl ring would also be prominent in the Raman spectrum.

A table of key expected vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H/N-H stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 (strong) |

| Alkene C=C stretch | ~1650 | ~1650 (strong) |

| Aromatic C=C stretch | ~1600, 1450 | ~1600, 1450 |

| C-O stretch | 1000-1260 (strong) | 1000-1260 (weak) |

| trans =C-H bend | 960-980 (strong) | weak |

Chromatographic and Electrophoretic Methods for Enantiomeric Excess and Purity Determination

Chromatographic and electrophoretic methods are crucial for assessing the purity of 2-amino-5-phenylpent-4-en-1-ol, and in particular, for determining its enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric purity of a chiral compound. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For 2-amino-5-phenylpent-4-en-1-ol, a normal-phase chiral column (e.g., Daicel Chiralpak series) with a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) would likely be effective. The two enantiomers would elute at different retention times, and the ratio of their peak areas would give the enantiomeric excess.

Gas Chromatography (GC): Chiral GC can also be used for enantiomeric separation. This may require derivatization of the amino and hydroxyl groups to increase the volatility of the compound.

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for separating enantiomers. A chiral selector, such as a cyclodextrin, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and thus separation.

A hypothetical set of HPLC conditions for the enantiomeric separation is presented below.

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | ~15 min |

| Retention Time (S-enantiomer) | ~18 min |

Iv. Chemical Reactivity and Transformation Pathways of 2 Amino 5 Phenylpent 4 En 1 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-Amino-5-phenylpent-4-en-1-ol is a key site for nucleophilic reactions, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

The primary amine readily undergoes amidation with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(1-hydroxy-5-phenylpent-4-en-2-yl)acetamide. This transformation is fundamental in peptide synthesis and for the introduction of protecting groups.

Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can sometimes lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. More controlled mono-alkylation can be achieved through reductive amination. A novel approach for the allylic alkylation of amines with allylic alcohols has been described using deep eutectic solvents as green promoters, which could be applicable to 2-Amino-5-phenylpent-4-en-1-ol. rsc.org This method allows for the direct use of various allylic alcohols under mild conditions. rsc.org Additionally, iridium-catalyzed N-alkylation of amines with alcohols provides a pathway to secondary and tertiary amines. magtech.com.cn The pH of the reaction medium can influence the selectivity between N-allylic alkylation and N-alkylation when using an iridium catalyst in water. acs.orgorganic-chemistry.org

Reductive amination offers a more selective method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. For example, reaction with a generic aldehyde (R-CHO) followed by a reducing agent like sodium borohydride (B1222165) would yield the corresponding secondary amine. This method is widely used for the synthesis of various amine derivatives. The oxidation of a related compound, 4-methyl-1-phenylpentan-2-amine, to a ketone using potassium permanganate (B83412) in acidic conditions has been reported, highlighting a potential pathway for modification of the amine functionality through an indirect route.

| Reaction Type | Reagents | Product Type | Potential Application/Significance |

|---|---|---|---|

| Amidation | Acid chlorides, Anhydrides, Carboxylic acids + Coupling agents | Amides | Synthesis of peptides, protecting group introduction |

| Alkylation | Alkyl halides, Allylic alcohols + Catalyst | Secondary and Tertiary Amines | Introduction of alkyl substituents, synthesis of complex amines |

| Reductive Amination | Aldehydes/Ketones + Reducing agent (e.g., NaBH4) | Secondary and Tertiary Amines | Selective synthesis of substituted amines |

The bifunctional nature of 2-Amino-5-phenylpent-4-en-1-ol makes it a prime candidate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. The specific heterocyclic ring system formed depends on the reaction conditions and the point of intramolecular attack.

For instance, activation of the primary alcohol followed by intramolecular nucleophilic attack by the amine could lead to the formation of a substituted pyrrolidine (B122466) ring. Conversely, if the alkene moiety is involved, other heterocyclic structures can be accessed. Copper-catalyzed oxidative coupling of styrenes with N-carbamoyl-β-aminoethyl trifluoroborates has been shown to produce 2-arylpyrrolidines. rsc.org A similar strategy involving the pendant amine of 2-Amino-5-phenylpent-4-en-1-ol could potentially lead to analogous pyrrolidine structures.

Furthermore, halo-amino-cyclizations of olefinic amines are a known method for synthesizing nitrogen heterocycles. mdpi.com Depending on the protecting group on the amine, either endo or exo cyclization can be favored. mdpi.com For example, treatment with an iodinating agent could induce an iodo-amino-cyclization, leading to the formation of an iodinated pyrrolidine or piperidine (B6355638) derivative. The synthesis of 1-alkyl-3-azetidinols from the cyclization of 1-alkylamino-3-halo-2-alkanols has also been reported, suggesting another possible cyclization pathway for derivatives of the target compound. acs.org

Transformations at the Primary Alcohol Functionality

The primary alcohol in 2-Amino-5-phenylpent-4-en-1-ol can undergo a variety of transformations, including oxidation, reduction, esterification, and etherification, providing another avenue for derivatization.

Selective oxidation of the primary alcohol can yield either the corresponding aldehyde, 2-amino-5-phenylpent-4-enal, or the carboxylic acid, 2-amino-5-phenylpent-4-enoic acid, depending on the oxidant and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation to the aldehyde, while stronger oxidants such as potassium permanganate or Jones reagent (CrO₃ in sulfuric acid) would lead to the carboxylic acid. The concurrent presence of the amine and alkene functionalities requires careful selection of the oxidizing agent to avoid undesired side reactions.

While the primary alcohol is already in its reduced state, the term reduction in this context could refer to the conversion of the alcohol to an alkane, although this is a less common transformation. More relevant is the reduction of derivatives, such as the corresponding aldehyde or carboxylic acid, back to the primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH₄).

Esterification of the primary alcohol can be readily achieved by reaction with carboxylic acids or their derivatives. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with acid chlorides or anhydrides in the presence of a base provides a more reactive pathway to the corresponding esters. Lipase-catalyzed esterification of primary alcohols is also a viable and green alternative. researchgate.net Studies have shown that hafnium(IV) and zirconium(IV) salts can effectively catalyze the selective esterification of primary alcohols in the presence of secondary or aromatic alcohols. researchgate.net Oxidative esterification of primary alcohols with methanol (B129727) in the presence of an iridium catalyst has also been reported. organic-chemistry.org

Etherification , such as the Williamson ether synthesis, can be employed to form ethers from the primary alcohol. This involves deprotonation of the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would yield 2-amino-1-methoxy-5-phenylpent-4-ene.

| Reaction Type | Reagents | Product Type | Potential Application/Significance |

|---|---|---|---|

| Selective Oxidation | PCC (for aldehyde), KMnO4 or Jones Reagent (for carboxylic acid) | Aldehydes, Carboxylic Acids | Synthesis of key synthetic intermediates |

| Esterification | Carboxylic acid + Acid catalyst, Acid chloride/anhydride + Base | Esters | Prodrug synthesis, modification of physical properties |

| Etherification | Base (e.g., NaH) + Alkyl halide | Ethers | Introduction of ether linkages, modification of solubility |

Reactivity of the Alkene Moiety (e.g., Hydrogenation, Epoxidation, Dihydroxylation, Cycloaddition)

The carbon-carbon double bond in the styrenyl moiety is susceptible to a range of addition and cycloaddition reactions, further expanding the synthetic utility of 2-Amino-5-phenylpent-4-en-1-ol.

Hydrogenation of the alkene will saturate the double bond, yielding 2-amino-5-phenylpentan-1-ol. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Selective hydrogenation of the alkene without affecting the phenyl ring is generally feasible under mild conditions. Highly selective hydrogenation of phenol (B47542) and its derivatives to the corresponding cyclohexanone (B45756) or cyclohexanol (B46403) has been achieved using a Pd@carbon nitride catalyst in aqueous media. nih.gov While not a direct analogue, this demonstrates the potential for selective hydrogenation in related systems.

Epoxidation of the alkene involves the addition of an oxygen atom across the double bond to form an epoxide. This is commonly carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) in what is known as the Prilezhaev reaction. wikipedia.org The stereochemistry of the alkene is generally retained in the epoxide product. wikipedia.org The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols, which could be applied to N-protected derivatives of the target compound. scripps.edulibretexts.org

Dihydroxylation of the alkene leads to the formation of a vicinal diol, 2-amino-5-phenylpentane-1,4,5-triol. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or potassium permanganate under cold, basic conditions. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols from alkenes. scripps.edu For cyclic allylic alcohols and amides, directed dihydroxylation using OsO₄/TMEDA can lead to the formation of the syn isomer due to hydrogen bonding control. acs.org

Cycloaddition reactions, such as the Diels-Alder reaction, are theoretically possible if the styrenyl moiety can act as a diene or dienophile, although its reactivity in this regard may be limited. More relevant are intramolecular cycloadditions. For example, a copper-catalyzed amino lactonization of unsaturated carboxylic acids has been reported, which could be a potential transformation for the carboxylic acid derivative of 2-Amino-5-phenylpent-4-en-1-ol. researchgate.net

Stereoselective Hydrogenation of the Phenylalkene System

The phenylalkene moiety of 2-Amino-5-phenylpent-4-en-1-ol is a key site for stereoselective transformations, particularly hydrogenation. Asymmetric transfer hydrogenation has emerged as a powerful method for the reduction of activated double bonds, often utilizing formic acid as an inexpensive and safe hydrogen source. ethz.ch Catalytic systems based on iridium complexed with chiral monosulfonylated diamine ligands are effective for such reductions. ethz.ch

Research into the enantioconvergent isomerization-hydrogenation of allylic alcohols provides relevant insights. diva-portal.org In these processes, a mixture of substrate isomers can be converted into a single product stereoisomer with high enantiomeric and diastereomeric purity. diva-portal.org Density Functional Theory (DFT) studies and experimental work have shown that for certain substrates, a 1,3-rearrangement is the crucial stereodetermining step of the reaction. diva-portal.org While these studies focus on allylic alcohols, the principles of enantioconvergent hydrogenation using transition-metal catalysts, such as those based on Iridium-N,P-ligand complexes, are applicable to a broad range of unsaturated compounds. diva-portal.org

The conditions for these hydrogenations are typically mild, involving a catalyst, a hydrogen source (like H₂ gas or formic acid), and a suitable solvent at controlled pressures and temperatures. The choice of chiral ligand is paramount for achieving high stereoselectivity.

Table 1: Representative Conditions for Asymmetric Hydrogenation of Alkenes This table presents generalized conditions for related substrates, as specific data for 2-Amino-5-phenylpent-4-en-1-ol is not extensively documented.

| Catalyst System | Hydrogen Source | Substrate Type | Key Feature | Ref |

| [Ir(cod)Cl]₂ / Chiral N,P Ligand | H₂ | Fluoroalkenes | High enantioselectivity, minimal defluorination | diva-portal.org |

| Rh-diphosphine complex / Chiral N,P Ligand | H₂ | Enamides (E/Z mixture) | Enantioconvergent, high ee | diva-portal.org |

| Iridium / Monosulfonylated Diamine Ligand | Formic Acid | Carbonyls, Imines | Use of inexpensive, safe hydrogen source | ethz.ch |

Electrophilic and Radical Additions to the Double Bond

The double bond in 2-Amino-5-phenylpent-4-en-1-ol is susceptible to both electrophilic and radical additions, providing pathways to a variety of functionalized products.

Electrophilic Addition: The catalyzed nucleophilic addition of aldehydes to electrophilic double bonds, known as the Stetter reaction, is a method for forming 1,4-dicarbonyl compounds. researchgate.net This reaction typically employs thiazolium salts or cyanide ions as catalysts to generate an acyl anion equivalent from an aldehyde, which then adds to an α,β-unsaturated acceptor. researchgate.net While the double bond in 2-Amino-5-phenylpent-4-en-1-ol is not activated by an adjacent carbonyl group, its reactivity can be modulated by appropriate catalysts.

Radical Addition: Photocatalytic strategies have been developed for the radical aroylation of unactivated alkenes. nih.gov In a model system, an unactivated alkene was reacted with an aroyl chloride in the presence of a photocatalyst like fac-Ir(ppy)₃ under blue LED irradiation to yield β-functionalized diketones. nih.gov This method demonstrates the feasibility of functionalizing the double bond of the target molecule via a radical pathway. The reaction proceeds through a photocatalytic radical aroylation followed by group migration and oxidation. nih.gov

Radical-mediated reactions are also used for the synthesis of amino acids. molaid.com These processes highlight the potential for adding various functional groups across the double bond of 2-Amino-5-phenylpent-4-en-1-ol under radical conditions.

Table 2: Examples of Addition Reactions to Unactivated Alkenes This table illustrates reaction types applicable to the phenylalkene system.

| Reaction Type | Reagents | Catalyst | Product Type | Ref |

| Photocatalytic Radical Aroylation | Aroyl Chloride | fac-Ir(ppy)₃ | β-Functionalized Diketones | nih.gov |

| Stetter Reaction (on α,β-unsaturated systems) | Aldehyde | Thiazolium Salt / Et₃N | 1,4-Dicarbonyl Compounds | researchgate.net |

Intramolecular Cyclization Reactions Involving the Alkene and Hydroxyl Groups

The proximate amino and hydroxyl groups can participate in intramolecular cyclization reactions with the alkene, leading to the formation of heterocyclic structures such as pyrrolidines and tetrahydrofurans.

Gold-catalyzed intramolecular cyclization is a mild and effective method for forming nitrogen-containing heterocycles. acs.org Specifically, gold catalysts can activate alkenes towards nucleophilic attack by a tethered amine, leading to the formation of pyrrolidine rings. acs.org For substrates like (Z)-8-Aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols, gold(I) catalysis has been shown to produce 3,4-disubstituted pyrrolidines diastereoselectively. acs.org This suggests a viable pathway for the cyclization of an N-protected derivative of 2-Amino-5-phenylpent-4-en-1-ol.

Another significant pathway is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. researchgate.net This reaction proceeds via a hemiacetal intermediate, followed by the formation of a carbocation that is trapped by the alkene. This strategy has been used to synthesize angularly-fused tetrahydropyran (B127337) and piperidine derivatives. researchgate.net For example, (4E)-3-benzyl-5-phenylpent-4-en-1-ol undergoes smooth coupling with aldehydes in the presence of Sc(OTf)₃ and TsOH to yield trans-fused hexahydro-1H-benzo[g]isochromenes through a tandem Prins and Friedel–Crafts cyclization. researchgate.net The amino group in 2-Amino-5-phenylpent-4-en-1-ol could similarly participate in an aza-Prins cyclization to form substituted piperidines.

Table 3: Intramolecular Cyclization Strategies for Alkene-Tethered Nucleophiles

| Reaction Type | Catalyst/Promoter | Nucleophile | Resulting Heterocycle | Ref |

| Gold-Catalyzed Cycloisomerization | Gold(I) Complex | Amine (Tosylamide) | Pyrrolidine | acs.org |

| Prins/Friedel-Crafts Cyclization | Sc(OTf)₃ / TsOH | Hydroxyl | Tetrahydropyran (fused) | researchgate.net |

| Aza-Prins/Friedel-Crafts Cyclization | Iron(III) Chloride | Amine (Tosylamide) | Isoquinoline | researchgate.net |

Multicomponent Reactions and Cascade Processes Utilizing 2-Amino-5-phenylpent-4-en-1-ol as a Substrate

The structure of 2-Amino-5-phenylpent-4-en-1-ol makes it an ideal candidate for multicomponent reactions (MCRs) and cascade processes, enabling the rapid construction of complex molecular architectures from simple precursors.

Cascade reactions often involve a sequence of intramolecular events triggered by a single transformation. A palladium-catalyzed cascade reaction has been developed to form complex amino alcohols. amazonaws.com Similarly, a three-step, one-pot carboalumination-Claisen rearrangement-addition reaction provides access to complex allylic alcohols from simple starting materials. pitt.edu While this specific methodology was applied to different substrates, the principle of using an allylic alcohol in a cascade sequence is highly relevant. pitt.edu

The Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and a hydroxyl-containing aldehyde or related species, is another relevant transformation. acs.org In one application, N-allyl-N-(2-furylmethyl) amine, phenylboronic acid, and a protected glycerol (B35011) derivative were combined to synthesize (1R,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-phenylpent-4-en-2-ol, a molecule bearing some structural resemblance to the target compound. acs.org This highlights the potential of using the amino group of 2-Amino-5-phenylpent-4-en-1-ol in such multicomponent couplings.

Enzymatic cascades also present a powerful synthetic tool. Alcohol dehydrogenases (ADHs) can be coupled with other enzymes, such as transaminases (TAs), in whole-cell systems to perform deracemization or kinetic resolution of amino alcohols. semanticscholar.org For instance, a racemic amino alcohol can be oxidized by an ADH, and the resulting ketone can be asymmetrically aminated by a TA to yield an enantioenriched amino alcohol. semanticscholar.org

Investigation of Reaction Mechanisms and Kinetics for Key Transformations

Understanding the mechanisms and kinetics of the reactions involving 2-Amino-5-phenylpent-4-en-1-ol is crucial for optimizing reaction conditions and controlling selectivity.

Hydrogenation Mechanisms: For the enantioconvergent hydrogenation of allylic alcohols catalyzed by Rh-diphosphine complexes, Density Functional Theory (DFT) studies have been instrumental in elucidating the reaction pathways. diva-portal.org These studies revealed that different mechanisms can be operative for different classes of substrates, providing a deeper understanding of how both E and Z isomers of a substrate can converge to a single enantiomeric product. diva-portal.org

Cyclization Mechanisms: In the context of Brønsted acid-catalyzed cyclization, it was proposed that the reaction of 1-(5-phenylpent-4-yn-1-yl)cyclohex-2-en-1-ol proceeds through the formation of an allylic cation which then acts as a strong electrophile, reacting with the pendant alkyne. acs.org However, attempting this with TfOH led to decomposition, indicating the sensitivity of the substrate and the need for milder catalysts like gold(I). acs.org Mechanistic studies on bromolactonization have also suggested that for certain substrates, the reaction proceeds via a concerted mechanism involving nucleophile-assisted alkene activation, rather than a classic two-step process. researchgate.net

Multicomponent Reaction Mechanisms: The mechanism of a multicomponent reaction transforming allylic alcohols into α-functionalized carbonyls was investigated using DFT studies. core.ac.uk These studies proposed a mechanism involving enolonium intermediates, which helped to explain the observed selectivity of the reaction. core.ac.uk Such computational approaches are invaluable for rationalizing and predicting the outcomes of complex transformations.

V. Theoretical and Computational Chemistry of 2 Amino 5 Phenylpent 4 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in understanding the electronic nature of 2-Amino-5-phenylpent-4-en-1-ol. Methods such as Density Functional Theory (DFT), often employing basis sets like 6-311++G(d,p), are used to solve the electronic Schrödinger equation for the molecule. These calculations yield a comprehensive picture of the electron distribution, molecular orbitals, and the nature of the chemical bonds within the structure, which collectively govern its chemical properties and reactivity.

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For 2-Amino-5-phenylpent-4-en-1-ol, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amino group, which possess significant electron density. The LUMO is anticipated to be distributed across the π-system of the phenyl group and the double bond.

Analysis of the charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. Due to the high electronegativity of oxygen and nitrogen, these atoms are expected to carry partial negative charges, while the hydrogen atoms of the hydroxyl and amino groups, as well as the carbon atoms attached to them, will carry partial positive charges. This charge separation creates a significant dipole moment and influences the molecule's intermolecular interactions.

Table 1: Hypothetical Molecular Orbital Energies and Properties for 2-Amino-5-phenylpent-4-en-1-ol (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value (Hartree) | Value (eV) | Description |

| HOMO Energy | -0.215 | -5.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.032 | -0.87 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 0.183 | 4.98 | Indicator of chemical reactivity and stability. |

| Dipole Moment | - | 3.12 D | A measure of the overall polarity of the molecule. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles.

For 2-Amino-5-phenylpent-4-en-1-ol, the MEP surface would show concentrated negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, corresponding to their lone pairs of electrons. Regions of high positive potential (blue) would be located around the acidic hydrogen atoms of the -OH and -NH2 groups. The phenyl ring would exhibit a region of moderate negative potential above and below the plane of the ring due to its π-electron cloud. This mapping is invaluable for predicting how the molecule will interact with other molecules, including receptors, enzymes, or reactants.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of 2-Amino-5-phenylpent-4-en-1-ol arises from the rotation around its single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is achieved by systematically exploring the molecule's Potential Energy Surface (PES), which is a mathematical landscape where the potential energy is a function of the molecular geometry.

Computational methods can systematically scan the rotational degrees of freedom (dihedral angles) of the molecule to map out the PES. The points on this surface with the lowest energy correspond to stable conformers or local energy minima. For 2-Amino-5-phenylpent-4-en-1-ol, key rotations would be around the C1-C2, C2-C3, and C3-C4 bonds. The relative energies of these conformers determine their population at a given temperature, with the global minimum being the most abundant conformer.

Table 2: Hypothetical Relative Energies of Stable Conformers of 2-Amino-5-phenylpent-4-en-1-ol

| Conformer ID | Key Dihedral Angles (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 65° | 0.00 | 45.2 |

| Conf-2 | -170° | 0.85 | 21.5 |

| Conf-3 | -75° | 1.20 | 13.8 |

| Conf-4 | 180° | 2.50 | 3.5 |

The relative stability of different conformers is often dictated by subtle intramolecular interactions. In 2-Amino-5-phenylpent-4-en-1-ol, the presence of both a hydrogen bond donor (-OH) and acceptor (-NH2) in close proximity allows for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations, locking the flexible chain into a more rigid, folded structure. Computational analysis can precisely identify these bonds by examining interatomic distances and angles, as well as through techniques like Quantum Theory of Atoms in Molecules (QTAIM). A hydrogen bond is typically inferred when the distance between the hydrogen and the acceptor atom is less than the sum of their van der Waals radii and the donor-H-acceptor angle is greater than 110°.

Table 3: Hypothetical Geometrical Parameters for a Predicted Intramolecular Hydrogen Bond in the Most Stable Conformer (Conf-1)

| Interaction Type | Donor-H···Acceptor | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| O-H···N | O1-H···N2 | 2.05 | 155.2 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For 2-Amino-5-phenylpent-4-en-1-ol, potential reactions for study could include its oxidation, dehydration, or cyclization. For example, a computational study of an intramolecular cyclization to form a five-membered ring could involve locating the transition state for the nucleophilic attack of the amino group onto the double bond. By calculating the activation energy, one can predict the feasibility of such a reaction under different conditions. Comparing the activation energies for competing reaction pathways allows for the prediction of the major product.

Table 4: Hypothetical Calculated Activation Energies for a Proposed Reaction Pathway

| Reaction Pathway | Reactant Complex Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | -554.1234 | -554.0811 | 26.55 |

| Dehydration | -554.1234 | -554.0658 | 36.16 |

These calculations provide deep mechanistic insights, guiding experimental efforts to optimize reaction conditions or design new synthetic routes.

Prediction of Reaction Barriers and Rate Constants

Computational chemistry serves as a powerful tool for predicting the kinetics of chemical reactions involving 2-Amino-5-phenylpent-4-en-1-ol. By mapping the potential energy surface of a reaction, key parameters such as activation energies (reaction barriers) and rate constants can be determined. A common and effective method for this is Transition State Theory (TST), which provides mathematical frameworks for calculating reaction rates based on the properties of the reactants and the transition state structure. dtic.mil

For a hypothetical reaction, such as the intramolecular cyclization of 2-Amino-5-phenylpent-4-en-1-ol, computational models can elucidate the most favorable reaction pathway. The process begins with the optimization of the ground state geometries of the reactant and the anticipated product. Subsequently, the transition state structure connecting these two minima on the potential energy surface is located and verified. The energy difference between the reactant and the transition state provides the activation energy (Ea).

The Arrhenius equation, k = Ae^(-Ea/RT), is then often employed to estimate the rate constant (k), where A is the pre-exponential factor, R is the gas constant, and T is the temperature. dtic.mil The pre-exponential factor can also be estimated from the vibrational frequencies of the transition state. Advanced computational kinetics software can automate these calculations, providing valuable predictions for reaction feasibility and outcomes under various conditions. dtic.mil

Table 1: Hypothetical Predicted Kinetic Data for the Intramolecular Cyclization of 2-Amino-5-phenylpent-4-en-1-ol

| Parameter | Predicted Value |

| Activation Energy (Ea) | 25.5 kcal/mol |

| Pre-exponential Factor (A) | 1.2 x 10¹² s⁻¹ |

| Rate Constant (k) at 298 K | 3.4 x 10⁻⁷ s⁻¹ |

Interactive Data Table

| Parameter | Predicted Value |

|---|---|

| Activation Energy (Ea) | 25.5 kcal/mol |

| Pre-exponential Factor (A) | 1.2 x 10¹² s⁻¹ |

| Rate Constant (k) at 298 K | 3.4 x 10⁻⁷ s⁻¹ |

Solvent Effects and Catalytic Cycle Simulation

The surrounding solvent environment can significantly influence the energetics and mechanisms of chemical reactions. nih.gov Computational models can account for these solvent effects through two primary approaches: implicit and explicit solvent models. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the reaction profile. comporgchem.com

Explicit solvent models offer a more detailed and accurate representation by including individual solvent molecules in the simulation. nih.gov This method, often employed in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, treats the reacting molecules with quantum mechanics and the surrounding solvent molecules with classical molecular mechanics. miami.edu This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately predicting reaction barriers and mechanisms. nih.govcomporgchem.com

In the context of a potential catalytic cycle involving 2-Amino-5-phenylpent-4-en-1-ol, computational simulations can map out the entire multi-step process. This involves identifying all intermediates and transition states, and calculating their relative energies. By simulating the catalytic cycle in the presence of a solvent, a more realistic understanding of the catalyst's performance and the factors influencing its efficiency can be obtained.

Table 2: Hypothetical Comparison of Calculated Activation Energy in Different Solvent Models

| Solvent Model | Dielectric Constant | Predicted Activation Energy (kcal/mol) |

| Gas Phase (No Solvent) | 1.0 | 32.1 |

| Implicit (Toluene) | 2.4 | 28.9 |

| Implicit (Methanol) | 33.0 | 26.3 |

| Explicit (Water) | 78.4 | 25.1 |

Interactive Data Table

| Solvent Model | Dielectric Constant | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase (No Solvent) | 1.0 | 32.1 |

| Implicit (Toluene) | 2.4 | 28.9 |

| Implicit (Methanol) | 33.0 | 26.3 |

| Explicit (Water) | 78.4 | 25.1 |

Ab Initio Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Ab initio computational methods are invaluable for predicting the spectroscopic properties of molecules like 2-Amino-5-phenylpent-4-en-1-ol. These calculations, based on the principles of quantum mechanics, can provide theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental data to confirm molecular structures. q-chem.comsns.it

The prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule. jst.go.jp These frequencies correspond to the energies at which the molecule absorbs infrared radiation, causing its bonds to vibrate. The calculated frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum, which can then be compared to an experimental spectrum to identify characteristic functional groups. masterorganicchemistry.com

For NMR spectroscopy, computational methods can predict the chemical shifts of different nuclei, such as ¹H and ¹³C. q-chem.com The chemical shift is sensitive to the electronic environment of the nucleus, making it a powerful tool for structure elucidation. q-chem.com By calculating the magnetic shielding of each nucleus, theoretical chemical shifts can be obtained and correlated with experimental values, aiding in the assignment of signals in the NMR spectrum. wisc.edu

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 2-Amino-5-phenylpent-4-en-1-ol

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (O-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| IR Frequency (N-H stretch) | 3290 cm⁻¹ | 3288 cm⁻¹ |

| IR Frequency (C=C stretch) | 1655 cm⁻¹ | 1652 cm⁻¹ |

| ¹H NMR Chemical Shift (H-1) | δ 3.65 ppm | δ 3.62 ppm |

| ¹³C NMR Chemical Shift (C-1) | δ 65.2 ppm | δ 64.9 ppm |

Interactive Data Table

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (O-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| IR Frequency (N-H stretch) | 3290 cm⁻¹ | 3288 cm⁻¹ |

| IR Frequency (C=C stretch) | 1655 cm⁻¹ | 1652 cm⁻¹ |

| ¹H NMR Chemical Shift (H-1) | δ 3.65 ppm | δ 3.62 ppm |

| ¹³C NMR Chemical Shift (C-1) | δ 65.2 ppm | δ 64.9 ppm |

In Silico Molecular Docking and Ligand-Target Interaction Studies (Focus on theoretical binding modes and affinity prediction)

In silico molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. pnrjournal.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For 2-Amino-5-phenylpent-4-en-1-ol, molecular docking can be used to explore its potential as a ligand for various biological targets.

The process of molecular docking involves two main components: a search algorithm and a scoring function. nih.govnih.gov The search algorithm generates a variety of possible binding poses of the ligand within the active site of the protein. nih.gov The scoring function then estimates the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Through molecular docking studies, the theoretical binding mode of 2-Amino-5-phenylpent-4-en-1-ol to a specific protein target can be visualized. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. pnrjournal.com The predicted binding affinity provides a quantitative measure of the strength of this interaction, which is crucial for ranking potential drug candidates. arxiv.orgnih.gov

Table 4: Hypothetical Molecular Docking Results of 2-Amino-5-phenylpent-4-en-1-ol with a Hypothetical Kinase Target

| Parameter | Predicted Value/Interaction |

| Binding Affinity (ΔG) | -7.8 kcal/mol |

| Key Interacting Residues | Asp145, Lys72, Phe80 |

| Hydrogen Bonds | -OH group with Asp145; -NH₂ group with the backbone of Phe80 |

| Hydrophobic Interactions | Phenyl ring with the side chain of Leu130 |

Interactive Data Table

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (ΔG) | -7.8 kcal/mol |

| Key Interacting Residues | Asp145, Lys72, Phe80 |

| Hydrogen Bonds | -OH group with Asp145; -NH₂ group with the backbone of Phe80 |

| Hydrophobic Interactions | Phenyl ring with the side chain of Leu130 |

Vi. Biological and Mechanistic Investigations of 2 Amino 5 Phenylpent 4 En 1 Ol and Its Analogs

Enzymatic Transformations and Biocatalysis Studies Involving 2-Amino-5-phenylpent-4-en-1-ol and its Analogs

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral compounds like amino alcohols. nih.govmdpi.com Enzymes such as lipases, transaminases, and dehydrogenases are key players in these transformations. nih.govucl.ac.uk

The chiral nature of 2-Amino-5-phenylpent-4-en-1-ol makes it a substrate for stereoselective enzymatic reactions. Biocatalysts can be employed for its kinetic resolution, where one enantiomer is selectively transformed, allowing for the separation of the two.

Lipases: These enzymes are widely used for the resolution of racemic alcohols and amines through enantioselective acylation. rsc.orgrsc.org In the case of amino alcohols, lipases can catalyze acylation of either the amino or the hydroxyl group. For instance, porcine pancreatic lipase (B570770) (PPL) has been shown to catalyze the enantioselective N-acylation of 1-aminopropan-2-ol (B43004) and both N- and O-acylation of 2-aminobutan-1-ol. rsc.orgrsc.org The chemoselectivity (N- vs. O-acylation) and enantioselectivity are highly dependent on the enzyme source, the substrate structure, and the reaction conditions. The kinetic resolution of analogs of 2-Amino-5-phenylpent-4-en-1-ol using lipases like Candida antarctica lipase B (CALB) or lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) is a feasible strategy for obtaining enantiomerically pure forms. researchgate.net

Transaminases (TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a keto acceptor. mbl.or.kr While they are primarily used for the synthesis of chiral amines and amino acids, they can also act on amino alcohols. ucl.ac.ukuniovi.es The substrate specificity of transaminases varies, with some showing activity towards a range of amino alcohols. uniovi.es A potential biocatalytic application for 2-Amino-5-phenylpent-4-en-1-ol could involve its deamination to the corresponding hydroxy ketone, (E)-1-hydroxy-5-phenylpent-4-en-2-one, or its synthesis from this ketone via reductive amination.

Dehydrogenases: Alcohol dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov An ADH could potentially oxidize the primary alcohol group of 2-Amino-5-phenylpent-4-en-1-ol to yield (E)-2-amino-5-phenylpent-4-enal. Allylic/benzyl (B1604629) alcohol dehydrogenases are particularly relevant due to the compound's structure. nih.gov For example, a dehydrogenase from Yokenella sp. has shown activity on cinnamyl alcohol and other allylic alcohols. nih.gov Furthermore, engineered amine dehydrogenases (AmDHs) have been developed for the synthesis of chiral vicinal amino alcohols from α-hydroxy ketones. frontiersin.orgacs.org

Table 1: Potential Biocatalysts for Transformations of 2-Amino-5-phenylpent-4-en-1-ol and Analogs

| Enzyme Class | Transformation | Potential Product(s) | Reference(s) |

|---|---|---|---|

| Lipase | Enantioselective N-acylation | (R/S)-N-acyl-2-amino-5-phenylpent-4-en-1-ol | rsc.orgrsc.orgresearchgate.net |

| Lipase | Enantioselective O-acylation | (R/S)-2-amino-5-phenylpent-4-en-1-yl ester | rsc.orgresearchgate.net |

| Transaminase | Deamination | (E)-1-hydroxy-5-phenylpent-4-en-2-one | ucl.ac.ukmbl.or.kruniovi.es |

| Alcohol Dehydrogenase | Oxidation | (E)-2-amino-5-phenylpent-4-enal | nih.govjchemlett.com |

| Amine Dehydrogenase | Reductive Amination (of corresponding hydroxy ketone) | (2R/S)-2-Amino-5-phenylpent-4-en-1-ol | frontiersin.orgacs.org |

The mechanisms of enzyme-catalyzed reactions involving amino alcohols have been a subject of detailed study.

For lipase-catalyzed acylation , the reaction proceeds via a covalent acyl-enzyme intermediate formed at the catalytic triad (B1167595) (e.g., Ser-His-Asp). A key mechanistic question for amino alcohol substrates is whether the reaction proceeds through direct aminolysis or via an initial O-acylation followed by an O-to-N acyl migration. However, recent studies suggest a proton shuttle mechanism for the N-acylation of amino alcohols. diva-portal.orgresearchgate.net This mechanism proposes that the hydroxyl group of the amino alcohol facilitates the transfer of protons in the transition state, which explains the often-observed higher reaction rate and chemoselectivity for N-acylation compared to the acylation of simple amines. diva-portal.orgresearchgate.net

The mechanism of transaminases involves a ping-pong bi-bi reaction with the PLP cofactor. diva-portal.org The amino group of the substrate first forms a Schiff base with PLP, followed by tautomerization and hydrolysis to release the keto product and pyridoxamine (B1203002) 5'-phosphate (PMP). The cycle is completed when a keto substrate reacts with PMP to form a new chiral amine and regenerate the PLP-enzyme complex. diva-portal.org

Molecular Recognition and Binding Studies with Isolated Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)

The phenylalkylamine and amino alcohol motifs present in 2-Amino-5-phenylpent-4-en-1-ol suggest potential interactions with various biological macromolecules.

Receptor Binding: Phenylalkylamines are a well-known class of compounds that bind to various receptors, particularly serotonin (B10506) (5-HT) receptors. nih.gov Studies on a wide range of phenylalkylamine derivatives have shown significant binding affinity for 5-HT1C and 5-HT2 receptors. nih.gov Although 2-Amino-5-phenylpent-4-en-1-ol has a different substitution pattern, its core structure suggests that it could be evaluated for binding to these and other monoamine receptors. Binding assays, typically using radiolabeled ligands in competition with the test compound, are employed to determine the binding affinity (Ki) for specific receptor subtypes. nih.gov

Protein Binding: The interaction of amino alcohol-containing ligands with proteins like Human Serum Albumin (HSA) has been investigated using spectroscopic and molecular docking techniques. razi.ac.ir Such studies reveal the binding constants, thermodynamic parameters, and specific binding sites (e.g., minor groove binding to DNA has been shown for some metal complexes with β-amino alcohol ligands). nih.gov These interactions are crucial for understanding the pharmacokinetics of a compound.

Amino alcohols are known to act as inhibitors of various enzymes.

Protease Inhibition: Modified tripeptides containing an amino alcohol moiety designed to mimic the transition state of amide bond cleavage have been shown to be potent inhibitors of angiotensin-converting enzyme (ACE). nih.gov The hydroxyl group of the amino alcohol is thought to interact with the catalytic zinc ion in the enzyme's active site. Similarly, β-amino alcohols have been investigated as inhibitors of serine proteases. pjps.pk

Other Enzyme Inhibition: A series of β-amino alcohols were identified as specific inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, a potential target for anti-tubercular drugs. nih.gov Furthermore, amino alcohols have been shown to be competitive inhibitors of β-galactosidase. cdnsciencepub.com Given these precedents, 2-Amino-5-phenylpent-4-en-1-ol could be screened against a panel of enzymes to identify potential inhibitory activity. Molecular docking studies can complement experimental data by predicting the binding mode and identifying key interactions within the enzyme's active site. semanticscholar.orgacs.orgrasayanjournal.co.in

Table 2: Examples of Biological Macromolecules Interacting with Amino Alcohol and Phenylalkylamine Analogs

| Macromolecule Class | Specific Example | Type of Interaction | Analog Class Studied | Reference(s) |

|---|---|---|---|---|

| Receptors | Serotonin 5-HT2 Receptor | Binding (Agonism/Antagonism) | Phenylalkylamines | nih.gov |

| Enzymes | Angiotensin-Converting Enzyme (ACE) | Inhibition (Transition-state analog) | Peptide-derived amino alcohols | nih.gov |

| Enzymes | Mycobacterial N-acetyltransferase (NAT) | Inhibition | β-amino alcohols | nih.gov |

| Enzymes | β-Galactosidase | Competitive Inhibition | Amino alcohols | cdnsciencepub.com |

| Transport Proteins | L-type amino acid transporter 1 (LAT1) | Substrate Binding/Transport | Phenylalanine analogs | researchgate.net |

| Plasma Proteins | Human Serum Albumin (HSA) | Non-covalent Binding | Amino alcohol-metal complexes | razi.ac.ir |

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a lead compound with its biological target. For 2-Amino-5-phenylpent-4-en-1-ol, SAR studies would involve systematically modifying its different structural components—the phenyl ring, the pentene chain, the amino group, and the hydroxyl group—and evaluating the effect on biological activity.

Phenylalanine Analogs: Studies on analogs of phenylalanine, which shares the phenyl and amino group arrangement with the target compound, provide valuable SAR insights. For instance, in inhibitors of aminopeptidase (B13392206) B, substitution on the benzyl group of bestatin (B1682670) (a dipeptide containing a 3-amino-2-hydroxy-4-phenylbutanoyl moiety) significantly affects activity, with p-substituted analogs showing greater activity than the parent compound. merckmillipore.com For L-type amino acid transporter 1 (LAT1), substitutions on the phenyl ring of phenylalanine, such as a 2-iodo group, markedly improve affinity and selectivity. researchgate.net

Cinnamic Acid/Alcohol Derivatives: The cinnamyl portion of the molecule is also critical. SAR studies on cinnamic acid derivatives have shown that modifications to the carboxylic acid group (e.g., reduction to an aldehyde or alcohol) and substitutions on the phenyl ring can enhance biological activity. nih.gov For example, halogenated substituents on the aromatic ring increased the growth-inhibitory activity of trans-cinnamic acid against the parasitic weed Cuscuta campestris. nih.gov In another study on antifungal agents, both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety of cinnamic acid esters were found to significantly influence activity. plos.org

Phenylalkylamine Derivatives: For binding to serotonin receptors, SAR studies on phenylalkylamines have revealed that substituents on the phenyl ring and the length and branching of the alkyl chain are key determinants of affinity and selectivity. nih.govijpsonline.com A quantitative structure-activity relationship (QSAR) analysis indicated that moderately hydrophobic substituents at the 4-position of the phenyl ring enhance potency at 5-HT2 receptors. ijpsonline.com

Based on these related studies, a hypothetical SAR exploration for 2-Amino-5-phenylpent-4-en-1-ol could involve:

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups at various positions to probe electronic and steric effects.

Alkene Geometry: Synthesizing the (Z)-isomer to compare its activity with the (E)-isomer.